6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

BET inhibition Epigenetics Bromodomain

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is a heterocyclic compound with a bicyclic core consisting of a pyridine ring fused to a pyrimidine ring, substituted with a bromine at the 6-position and a cyclopropyl group at the 4-position. Its primary reported application is as an inhibitor of bromodomain and extra-terminal (BET) domain proteins.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B7970242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1CC1C2=NCNC3=C2C=C(C=N3)Br
InChIInChI=1S/C10H10BrN3/c11-7-3-8-9(6-1-2-6)13-5-14-10(8)12-4-7/h3-4,6H,1-2,5H2,(H,12,14)
InChIKeyRYZDWUGCRZUHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: Analytical and Sourcing Overview


6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is a heterocyclic compound with a bicyclic core consisting of a pyridine ring fused to a pyrimidine ring, substituted with a bromine at the 6-position and a cyclopropyl group at the 4-position . Its primary reported application is as an inhibitor of bromodomain and extra-terminal (BET) domain proteins . A critical procurement risk exists: a commonly cited CAS number (1211537-03-9) for this compound is factually incorrect and refers to a pyrazolopyridine isomer . This necessitates strict verification of chemical structure during sourcing.

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: Why Generic Substitution is a High-Risk Procurement Strategy


The substitution pattern on the pyrido[2,3-d]pyrimidine scaffold is non-negotiable for function. SAR studies on closely related dihydropyridopyrimidine BET inhibitors demonstrate that replacing the N-1 ethyl group with a cyclopropyl group completely abolishes binding . This indicates that the specific 4-cyclopropyl substitution on this compound is a critical determinant of its activity or, conversely, a structural feature that may render it inactive compared to its analogs. Furthermore, the presence of a cyclopropyl group introduces ring strain and alters electronic properties, which can profoundly affect binding interactions . Procuring a different halogen or a different alkyl group at the 4-position is likely to result in a compound with no functional similarity to the target molecule.

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: Quantitative Bioactivity and Structural Differentiation Data


BET Bromodomain Binding Profile: Comparative Ki and ΔTm Data from Dihydropyridopyrimidine Series

In a series of dihydropyridopyrimidine BET inhibitors, compounds with an N-1 cyclopropyl substituent exhibited no detectable binding to the first bromodomains of BrdT(1) and Brd4(1), while the lead compound 3 with an ethyl group showed potent binding. The specific target compound, 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, is a distinct isomer with the cyclopropyl group at the 4-position, not the N-1 position. This data provides a critical baseline for the impact of a cyclopropyl substitution on this scaffold . The negative binding data for the cyclopropyl analog provides a clear quantitative contrast to the positive binding data for other substituents, highlighting the functional importance of the specific substitution pattern .

BET inhibition Epigenetics Bromodomain

COX-1/COX-2 Enzyme Inhibition: Quantitative IC50 Data as a Negative Control

The compound's lack of activity against cyclooxygenase enzymes (COX-1 and COX-2) is quantitatively documented in a US patent. The compound exhibits an IC50 of >100,000 nM for both enzymes, confirming it is not an inhibitor of this pathway. This data is valuable for researchers seeking a BET-bromodomain interacting compound that will not introduce confounding effects from COX inhibition .

Enzyme Inhibition Selectivity COX

Antileishmanial Activity: Class-Level Potency of the Dihydropyrido[2,3-d]pyrimidine Scaffold

While specific data for the 6-Bromo-4-cyclopropyl derivative is not available, the broader class of dihydropyrido[2,3-d]pyrimidines has demonstrated significant in vitro antileishmanial activity. A study reported that a series of these compounds achieved 83-100% inhibition against promastigotes and 79-100% inhibition against amastigotes at a concentration of 50 µg/mL . This establishes the scaffold's potential in this therapeutic area.

Antileishmanial Antiparasitic Neglected Diseases

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: Targeted Research Applications and Procurement Scenarios


Epigenetics Toolbox: BET Bromodomain Interaction Studies and Negative Control Applications

Based on SAR data showing that cyclopropyl substitution on the dihydropyridopyrimidine scaffold can abolish BET binding , this compound is best suited as a negative control in BET bromodomain binding assays. Its high IC50 (>100 µM) for COX-1/COX-2 further ensures that any observed biological effect is not due to COX pathway interference.

Antiparasitic Drug Discovery: Lead Identification for Leishmaniasis

The dihydropyrido[2,3-d]pyrimidine core has established in vitro antileishmanial activity with >79% inhibition at 50 µg/mL . The 6-bromo-4-cyclopropyl derivative is a strong candidate for screening in Leishmania assays to establish initial structure-activity relationships (SAR) for this substitution pattern.

Synthetic Chemistry: Building Block for Cross-Coupling and Further Derivatization

The presence of the 6-bromo substituent makes this compound a versatile intermediate for further synthetic elaboration, particularly through cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations . This enables the creation of diverse libraries of pyrido[2,3-d]pyrimidine derivatives for various drug discovery programs, including those targeting kinases and antifolates .

Kinase Inhibitor Research and Profiling

The pyrido[2,3-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design . This specific compound can be used as a starting point for developing selective kinase probes or as a reference standard in kinase selectivity panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.